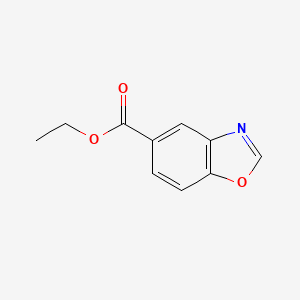
Ethyl 5-Benzoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-Benzoxazolecarboxylate is a chemical compound with the molecular formula C10H9NO3. It is a benzoxazole derivative, which is a class of heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
作用機序
Target of Action
Ethyl 5-Benzoxazolecarboxylate, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
生化学分析
Biochemical Properties
Benzoxazole derivatives, to which Ethyl 5-Benzoxazolecarboxylate belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to antimicrobial, antifungal, and anticancer activities .
Cellular Effects
Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to exhibit antimicrobial activity against several bacterial and fungal strains . They also showed anticancer activity in human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been studied for their antimicrobial and anticancer activities over time .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Benzoxazole derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-Benzoxazolecarboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
Ethyl 5-Benzoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
科学的研究の応用
Ethyl 5-Benzoxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Ethyl 5-Benzoxazolecarboxylate can be compared with other benzoxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methylbenzo[d]oxazole
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. This compound is unique due to its specific ethyl ester group, which can influence its reactivity and applications.
特性
IUPAC Name |
ethyl 1,3-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONLFVSTRIQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)
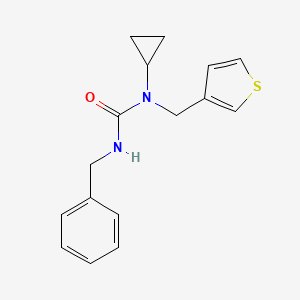
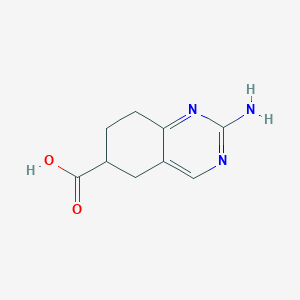
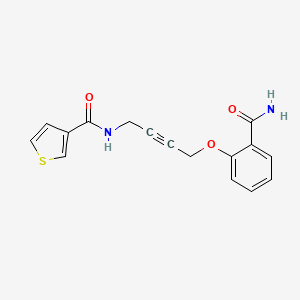
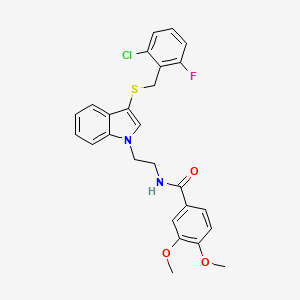
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
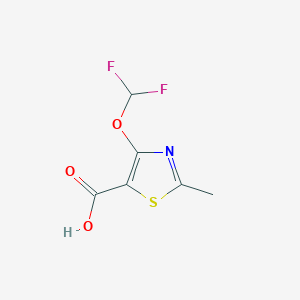
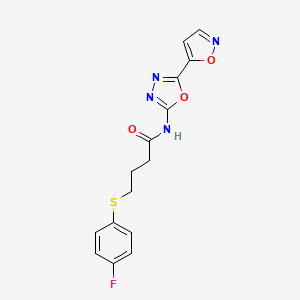

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)
![3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea](/img/structure/B2721743.png)
![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2721745.png)
